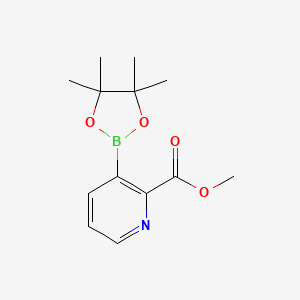![molecular formula C18H22FN3O5S3 B2725861 4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide CAS No. 1223514-46-2](/img/structure/B2725861.png)
4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzene ring, a piperazine ring, a thiophene ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups it contains. For example, the fluorine atom on the benzene ring could make that ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives, including those similar to 4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide, on iron. The research utilized quantum chemical calculations and molecular dynamics simulations to analyze adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
Synthesis and Pharmacological Evaluation
Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their ability to inhibit COX-2 and COX-1 enzymes. The study included compounds with similar structural motifs to this compound and found that the introduction of a fluorine atom increased COX-2 potency and selectivity (Hashimoto et al., 2002).
Synthesis of Fluorophenothiazines
Sharma et al. (1999) reported the synthesis of fluorophenothiazines through Smiles rearrangement. They prepared derivatives by the condensation of benzenethiol with halo-nitrobenzenes, a process relevant to the synthesis of compounds like this compound (Sharma et al., 1999).
Carbonic Anhydrase Inhibitory Activity
A study by Congiu et al. (2015) synthesized benzenesulfonamide derivatives, including structures similar to this compound, and evaluated their inhibition of carbonic anhydrase isoforms. These compounds showed potential for various pharmacologic applications (Congiu et al., 2015).
Future Directions
properties
IUPAC Name |
4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S3/c1-20(30(26,27)17-5-2-15(19)3-6-17)12-13-29(24,25)22-10-8-21(9-11-22)18-7-4-16(14-23)28-18/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZINCUEJEGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)N1CCN(CC1)C2=CC=C(S2)C=O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)


![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)